

Bisphenol C environmental fate and degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisphenol C*

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An In-depth Technical Guide on the Environmental Fate and Degradation of **Bisphenol C**

Disclaimer: Scientific literature specifically detailing the environmental fate and degradation of **Bisphenol C** (BPC) is limited. Consequently, this guide draws extensively upon data from its close structural analog, Bisphenol A (BPA), and other prevalent bisphenols (e.g., BPF, BPS) to infer the likely environmental behavior of BPC. This approach is scientifically justified due to the structural similarities and shared functional groups that govern chemical reactivity and interactions within the environment.

Introduction to Bisphenol C

Bisphenol C (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, is a member of the bisphenol family of chemical compounds. Structurally similar to the widely studied Bisphenol A (BPA), BPC is distinguished by the presence of methyl groups on each of its phenol rings. These compounds serve as monomers in the production of polycarbonates and epoxy resins, which are utilized in a variety of consumer and industrial products. The widespread use of bisphenols raises concerns about their potential release into the environment and subsequent impact on ecosystems and human health. Understanding the environmental fate—persistence, mobility, and transformation—of BPC is crucial for assessing its environmental risk.

Environmental Fate and Mobility

The environmental distribution of BPC is governed by its physicochemical properties, which influence its partitioning between soil, water, and air. While specific experimental data for BPC

is scarce, its properties can be estimated and compared with those of other bisphenols to predict its behavior.

Physicochemical Properties

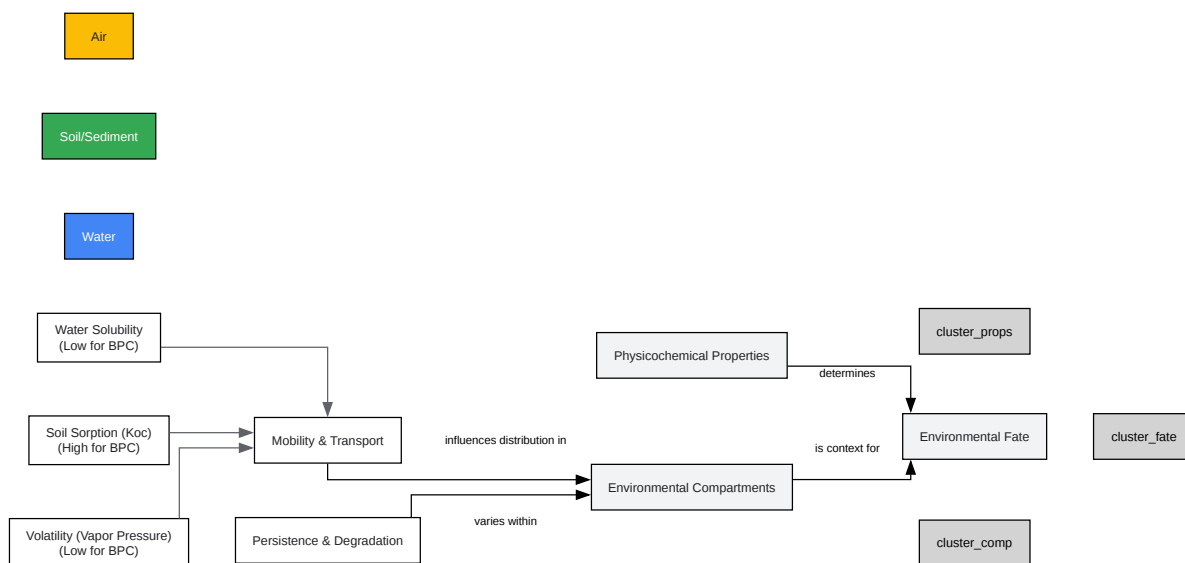
Key properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine a chemical's mobility and potential for bioaccumulation. The organic carbon-water partition coefficient (Koc) is particularly important for predicting sorption to soil and sediment.

Property	Bisphenol C (BPC)	Bisphenol A (BPA)	Bisphenol F (BPF)	Bisphenol S (BPS)	Reference
Molecular Formula	C ₁₇ H ₂₀ O ₂	C ₁₅ H ₁₆ O ₂	C ₁₃ H ₁₂ O ₂	C ₁₂ H ₁₀ O ₄ S	[1] [2]
Molar Mass (g/mol)	256.34	228.29	200.24	250.27	[2] [3]
Melting Point (°C)	213 - 217	155	162-164	240-241	[2] [4]
Boiling Point (°C)	405.0 (Predicted)	250 - 252	390 (Predicted)	506.6 (Predicted)	[2] [4]
Water Solubility	Low (Predicted)	120 - 300 mg/L	967 mg/L	1100 mg/L	[2] [5]
log Kow (Octanol-Water Partition Coefficient)	4.7 (Calculated)	3.3 - 3.4	3.09	1.65	[3] [6]
log Koc (Soil Adsorption Coefficient)	High (Inferred)	3.05 ± 0.11	2.5 - 3.0 (Estimated)	1.8 - 2.5 (Estimated)	[6] [7] [8]

Note: Many values for BPC and other analogs are predicted or estimated due to limited experimental data.

Mobility in Environmental Compartments

- **Soil:** With a high predicted log Kow, BPC is expected to exhibit strong sorption to soil organic matter, similar to or greater than BPA.[6] This reduces its mobility and potential for leaching into groundwater. The mobility of bisphenols in soil generally follows the order BPS > BPF > BPA > BPC, inversely related to their hydrophobicity.[6]
- **Water:** Bisphenols are primarily considered water pollutants due to direct discharge from industrial and municipal wastewater.[2] While BPC's water solubility is predicted to be low, its presence in aquatic systems is still a concern. Once in water, it will likely partition to sediment and suspended organic particles.
- **Air:** Due to their low vapor pressure, bisphenols are not highly volatile. Their presence in the atmosphere is mainly associated with particulate matter, which can facilitate long-range transport.[9]



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Caption: Logical relationship between physicochemical properties and environmental fate of BPC.

Degradation of Bisphenol C

The persistence of BPC in the environment is determined by its susceptibility to biotic and abiotic degradation processes. These processes transform the parent compound into various intermediate products and, ultimately, can lead to complete mineralization.

Biotic Degradation

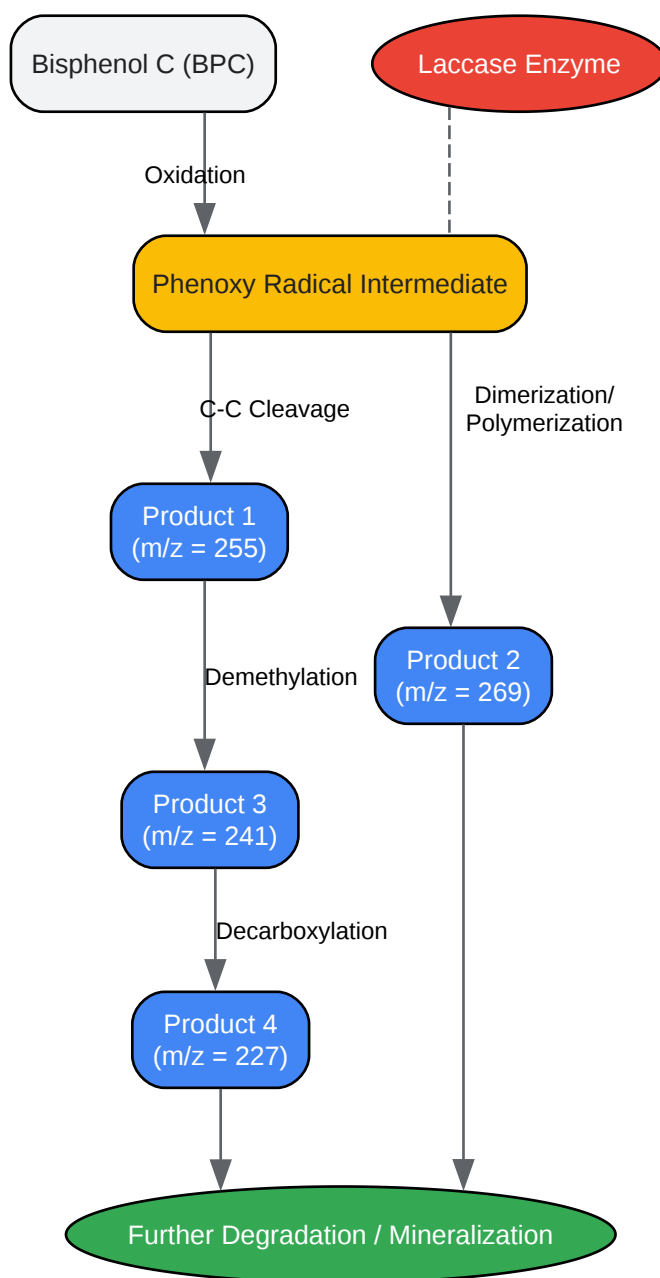
Microbial activity is a primary driver for the degradation of bisphenols in soil and water.

3.1.1 Microbial Degradation A wide range of bacteria and fungi have been shown to degrade BPA and can be expected to act on BPC as well.[\[10\]](#)[\[11\]](#)

- **Bacteria:** Genera such as *Pseudomonas*, *Sphingomonas*, and *Bacillus* can utilize bisphenols as a sole carbon and energy source.[\[10\]](#)[\[12\]](#) Degradation often involves hydroxylation and cleavage of the molecular structure.
- **Fungi:** White-rot fungi are particularly effective due to their secretion of powerful, non-specific extracellular enzymes.[\[13\]](#)

3.1.2 Enzymatic Pathways The degradation of phenolic compounds like BPC is often initiated by oxidoreductase enzymes.[\[11\]](#)

- **Laccases and Peroxidases:** These enzymes, commonly found in fungi, oxidize the phenol groups of bisphenols to form phenoxy radicals.[\[14\]](#) These radicals can then undergo polymerization, leading to precipitates that are easier to remove from water, or they can be further degraded.[\[13\]](#)[\[14\]](#) A proposed degradation pathway for BPC by laccase involves the formation of phenoxy radicals, followed by C-C bond cleavage and subsequent reactions.[\[15\]](#)
- **Cytochrome P450 Monooxygenases:** These enzymes, found in bacteria, play a key role by catalyzing the hydroxylation of the BPA molecule, which is a critical initial step in its degradation.[\[10\]](#) Two primary pathways have been identified for BPA: one involving hydroxylation of the methyl group and another involving hydroxylation at the quaternary carbon.[\[10\]](#)



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Caption: Proposed laccase-mediated degradation pathway for **Bisphenol C**.^[15]

Bisphenol	System	Conditions	Degradation Metric	Result	Reference
BPA	Rhodococcus equi	5 mg/L initial concentration	Degradation Rate	51.2%	[10]
BPA	Laccase (immobilized)	40 mg/L, pH 5, 45°C	Degradation Rate (12 h)	87.31%	[14]
BPA	Peroxidase (potato)	pH 6, 23°C	Degradation Rate (10 min)	99%	[14]
BPF	Seawater (die-away test)	Aerobic, 60 days	Degradation Efficiency	>92%	[16]
BPS	Seawater (die-away test)	Aerobic, 60 days	Degradation Efficiency	No degradation observed	[16]

Abiotic Degradation

Non-biological processes also contribute to the transformation of BPC in the environment.

- **Photodegradation:** Bisphenols can be degraded by direct photolysis at short wavelengths (<300 nm), though this is less significant for terrestrial sunlight.[\[17\]](#) Indirect photolysis, driven by reactive oxygen species (ROS) like hydroxyl radicals ($\bullet\text{OH}$), is more important. The photo-Fenton process (UV light, H_2O_2 , and iron ions) is highly effective at degrading bisphenols in water.[\[18\]](#)[\[19\]](#) The degradation of BPA via this process follows pseudo-first-order kinetics.[\[20\]](#)
- **Oxidation by Minerals:** Manganese oxides (MnO_2), which are common minerals in soils and sediments, can abiotically oxidize bisphenols under anoxic conditions.[\[21\]](#) This process can transform BPA into more mobile and biodegradable intermediates, demonstrating a coupling of abiotic and biotic degradation pathways.[\[21\]](#)
- **Hydrolysis:** While bisphenols themselves are generally stable against hydrolysis, the ester and ether linkages in the polymers they form (polycarbonates, epoxy resins) can be susceptible to hydrolysis under certain pH and temperature conditions.[\[22\]](#)[\[23\]](#) This process

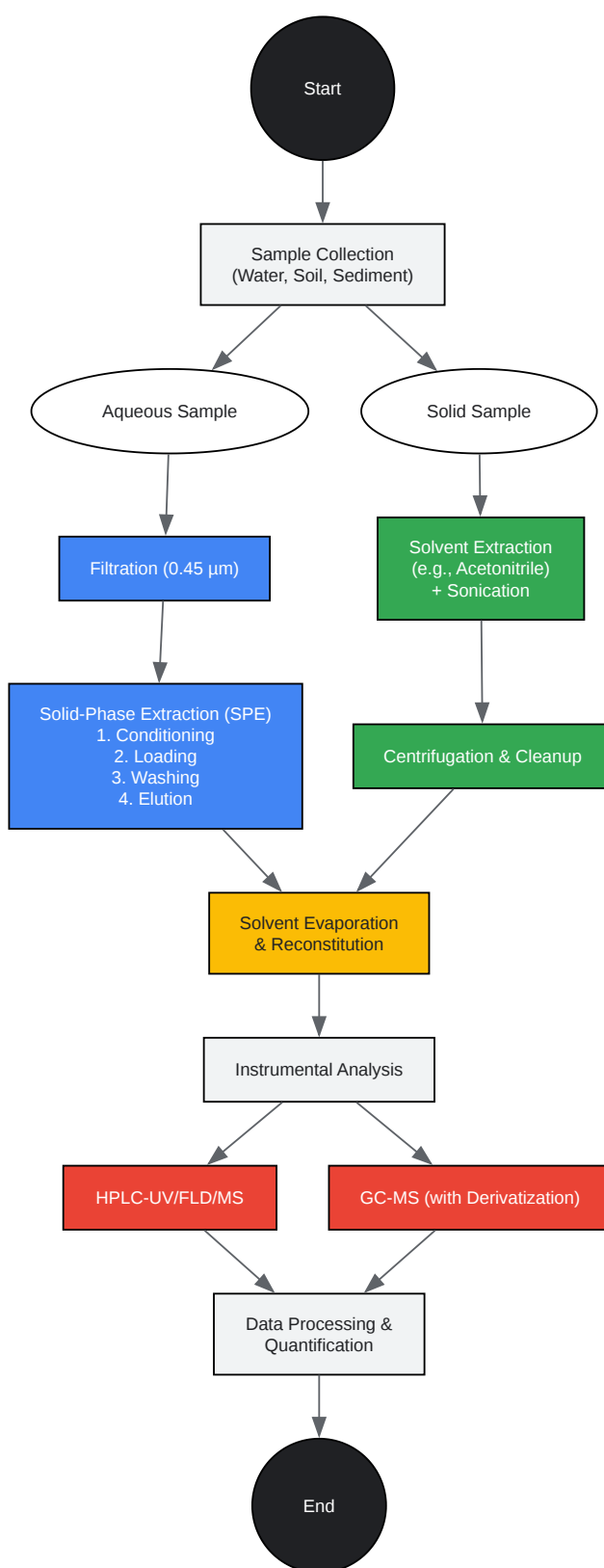
can lead to the release of bisphenol monomers from plastic materials into the environment.
[\[24\]](#)[\[25\]](#)

Bisphenol	Process	Conditions	Degradation Metric	Result	Reference
BPA	Photo-Fenton	[H ₂ O ₂ /Fe(II)/BPA] = 9:0.9:1	Time for complete degradation	9 min	[26]
BPS	Heat-activated Persulfate	70°C, [PS] ₀ = 2.0 mM	Half-life	12.8 min	[27]
BADGE	Hydrolysis	pH 7, 25°C	Half-life	4.6 days	[28]
BFDGE	Hydrolysis	pH 7, 25°C	Half-life	5 days	[28]

*BADGE and BFDGE are diglycidyl ethers of BPA and BPF, respectively.

Experimental Protocols for Environmental Analysis

Reliable analysis of BPC in environmental matrices requires robust sample preparation and sensitive analytical techniques.[\[29\]](#)



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Caption: General experimental workflow for the analysis of bisphenols in environmental samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for extracting and pre-concentrating bisphenols from aqueous samples.[\[30\]](#)[\[31\]](#)

- **Cartridge Selection:** Use a C18 or similar reversed-phase SPE cartridge.
- **Conditioning:** Pre-wash the cartridge sequentially with 3-5 mL of methanol followed by 3-5 mL of deionized water to activate the stationary phase.[\[30\]](#)
- **Sample Loading:** Pass the filtered water sample (e.g., 100-500 mL) through the cartridge at a steady flow rate (e.g., 5-10 mL/min). Bisphenols will adsorb to the stationary phase.
- **Washing:** Wash the cartridge with 3-5 mL of 5% aqueous methanol to remove hydrophilic interferences.[\[30\]](#)
- **Drying:** Dry the cartridge thoroughly under vacuum or by passing air/nitrogen through it for 10-20 minutes.
- **Elution:** Elute the retained bisphenols with a small volume (e.g., 2 x 3 mL) of a strong organic solvent like methanol or acetonitrile.[\[30\]](#)
- **Concentration:** Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC derivatization.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for bisphenol analysis, often coupled with UV, fluorescence (FLD), or mass spectrometry (MS) detectors.[\[32\]](#)

- **Instrumentation:** ACQUITY UPLC H-Class System or equivalent.

- Column: A phenyl-ligand column (e.g., CORTECS UPLC Phenyl, 2.1 x 100 mm, 1.6 μ m) is effective due to pi-pi interactions with the bisphenol aromatic rings. A standard C18 column is also commonly used.
- Mobile Phase: A gradient of water (often with 0.1% formic acid) and a strong organic solvent like methanol or acetonitrile.
 - Example Gradient: Start with 50% methanol, increase to 95% over 8-10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 40 °C.
- Detection:
 - UV: Monitor at approximately 275 nm.
 - Fluorescence (FLD): Excitation at ~275 nm, Emission at ~300 nm. FLD offers higher sensitivity and selectivity for phenolic compounds.
- Injection Volume: 1 - 10 μ L.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and sensitivity but requires a derivatization step to increase the volatility of the bisphenols.[\[33\]](#)

- Derivatization: Before injection, the hydroxyl groups of the bisphenols must be derivatized. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Protocol: Add 50-100 μ L of BSTFA (with 1% TMCS as a catalyst) to the dried sample extract. Seal the vial and heat at 60-70 °C for 30-60 minutes. Cool to room temperature before injection.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar or medium-polarity capillary column, such as a ZB-5 (30 m x 0.25 mm x 0.25 μ m).[30]
- Carrier Gas: Helium at a constant pressure or flow rate (e.g., 100 kPa).[30]
- Injection: 1 μ L in splitless mode at an injection temperature of 280-305 $^{\circ}$ C.[30]
- Temperature Program:
 - Initial temperature: 120 $^{\circ}$ C, hold for 1 min.
 - Ramp: Increase at 10 $^{\circ}$ C/min to 300 $^{\circ}$ C.
 - Final hold: Hold at 300 $^{\circ}$ C for 5-10 minutes.[30]
- MS Detection: Use electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[30]

Conclusion

The environmental fate and degradation of **Bisphenol C** are critical areas of study that currently lack sufficient specific data. Based on its chemical structure and extensive research on analogs like BPA, BPC is predicted to be a persistent, low-mobility compound in soil and sediment, with biotic and abiotic processes contributing to its slow degradation. The primary degradation mechanisms are likely to be microbial, driven by powerful extracellular enzymes, and abiotic photo-oxidation. Significant knowledge gaps remain regarding the specific degradation pathways, transformation products, and degradation kinetics of BPC in various environmental compartments. Further research is imperative to accurately assess the environmental risks associated with BPC and to develop effective remediation strategies.

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- To cite this document: BenchChem. [Bisphenol C environmental fate and degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144803#bisphenol-c-environmental-fate-and-degradation>]

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